molecular formula C13H17NO2 B598126 Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate CAS No. 1203684-64-3

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B598126
CAS No.: 1203684-64-3
M. Wt: 219.284
InChI Key: FSAJTDDFQDJQIP-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl ester group at the 7th position and two methyl groups at the 4th position. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline core. The specific conditions for this synthesis may vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is unique due to the presence of the methyl ester group at the 7th position, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-6-9(12(15)16-3)4-5-11(10)13/h4-6,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAJTDDFQDJQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745263
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203684-64-3
Record name Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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